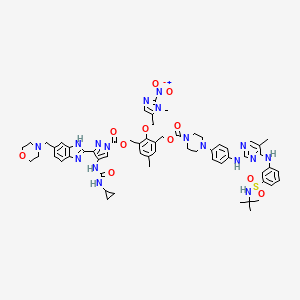
Hat-sil-TG-1&AT
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hat-sil-TG-1&AT is a hypoxia-activated prodrug that functions as a Janus tyrosine kinase (JAK) inhibitor. It demonstrates significant antitumor effects by inhibiting JAK-STAT signaling within tumor tissues. This compound also suppresses the proliferation of HEL cells and downregulates phosphorylated STAT3/5 in hypoxic conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hat-sil-TG-1&AT involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized to achieve high purity and efficacy .
Industrial Production Methods
Industrial production of Hat-sil-TG-1&AT involves large-scale synthesis under controlled conditions to ensure consistency and quality. The production process includes stringent quality control measures to maintain the compound’s stability and activity. The exact industrial methods are proprietary and not publicly available .
Analyse Des Réactions Chimiques
Types of Reactions
Hat-sil-TG-1&AT undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also undergo reduction reactions.
Substitution: Hat-sil-TG-1&AT can participate in substitution reactions, particularly in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions involving Hat-sil-TG-1&AT include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .
Major Products Formed
The major products formed from the reactions of Hat-sil-TG-1&AT depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Applications De Recherche Scientifique
Hat-sil-TG-1&AT has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study JAK-STAT signaling pathways and their inhibition.
Biology: Employed in research on cell proliferation and apoptosis, particularly in hypoxic conditions.
Medicine: Investigated for its potential therapeutic effects in cancer treatment due to its antitumor properties.
Industry: Utilized in the development of new drugs and therapeutic agents targeting JAK-STAT signaling .
Mécanisme D'action
Hat-sil-TG-1&AT exerts its effects by inhibiting the JAK-STAT signaling pathway. It is a hypoxia-activated prodrug that becomes active under low oxygen conditions. The compound targets Janus tyrosine kinase (JAK) and inhibits its activity, leading to the downregulation of phosphorylated STAT3/5. This inhibition results in the suppression of cell proliferation and induction of apoptosis in tumor cells .
Comparaison Avec Des Composés Similaires
Hat-sil-TG-1&AT is unique compared to other JAK inhibitors due to its hypoxia-activated mechanism. Similar compounds include:
Ruxolitinib: A JAK1/2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Tofacitinib: A JAK3 inhibitor used for rheumatoid arthritis.
Baricitinib: A JAK1/2 inhibitor used for rheumatoid arthritis.
Hat-sil-TG-1&AT stands out due to its selective activation under hypoxic conditions, making it particularly effective in targeting tumor tissues with low oxygen levels .
Propriétés
Formule moléculaire |
C60H69N17O11S |
|---|---|
Poids moléculaire |
1236.4 g/mol |
Nom IUPAC |
[3-[[4-(cyclopropylcarbamoylamino)-3-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]pyrazole-1-carbonyl]oxymethyl]-5-methyl-2-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phenyl]methyl 4-[4-[[4-[3-(tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C60H69N17O11S/c1-37-26-40(34-87-58(79)75-20-18-74(19-21-75)45-15-13-42(14-16-45)64-55-61-30-38(2)53(69-55)63-44-8-7-9-47(29-44)89(83,84)71-60(3,4)5)52(86-36-46-31-62-57(72(46)6)77(81)82)41(27-37)35-88-59(80)76-33-50(68-56(78)65-43-11-12-43)51(70-76)54-66-48-17-10-39(28-49(48)67-54)32-73-22-24-85-25-23-73/h7-10,13-17,26-31,33,43,71H,11-12,18-25,32,34-36H2,1-6H3,(H,66,67)(H2,65,68,78)(H2,61,63,64,69) |
Clé InChI |
ZCLBRBJNHZVQCZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)COC(=O)N2CCN(CC2)C3=CC=C(C=C3)NC4=NC=C(C(=N4)NC5=CC(=CC=C5)S(=O)(=O)NC(C)(C)C)C)OCC6=CN=C(N6C)[N+](=O)[O-])COC(=O)N7C=C(C(=N7)C8=NC9=C(N8)C=C(C=C9)CN1CCOCC1)NC(=O)NC1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


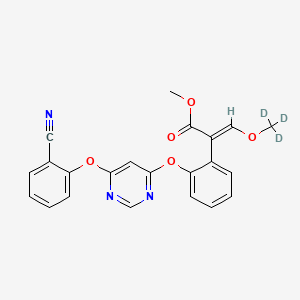
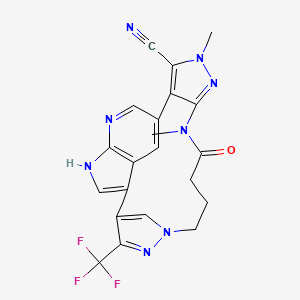
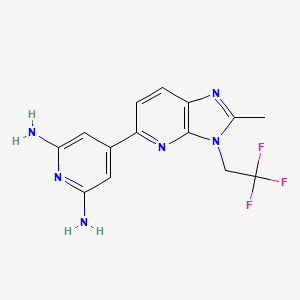
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B12410718.png)
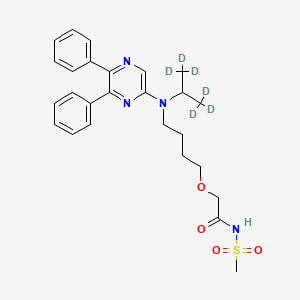
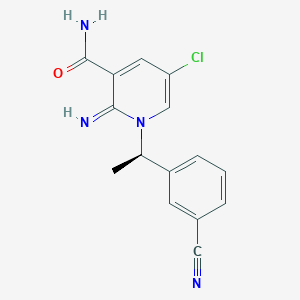
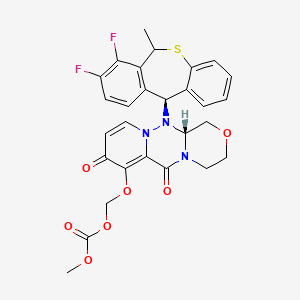
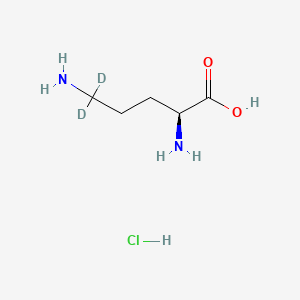
![3-[4-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)phenyl]-1,1-dimethylurea](/img/structure/B12410768.png)
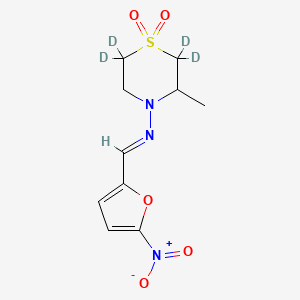
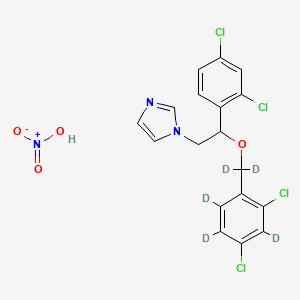
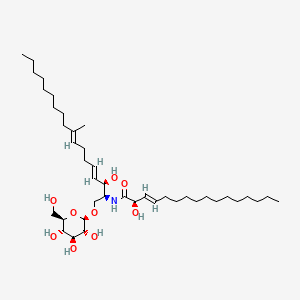
![(2R,4R,5R)-2-[2-chloro-6-[(4-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12410797.png)

